molecular formula C10H9BrClNO4 B2554176 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone CAS No. 683274-75-1

2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone

Cat. No.: B2554176
CAS No.: 683274-75-1
M. Wt: 322.54
InChI Key: MRJQMHKVHNQGJR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO4/c1-5-7(12)3-6(8(14)4-11)10(17-2)9(5)13(15)16/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJQMHKVHNQGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone typically involves multi-step organic reactions. One common method includes the bromination of 1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone exhibits notable biological activities. Some of the key findings include:

  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to applications in drug development.

Synthesis and Characterization

The synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone typically involves multiple steps that require careful optimization to achieve high yields and purity. Common methods include electrophilic aromatic substitution and nucleophilic reactions involving halogenated compounds . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Applications in Research

The compound has found applications in various research fields, including:

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone is being explored for its potential as a lead compound in drug discovery. Its unique structure may allow for modifications that enhance biological activity or reduce toxicity.

Agricultural Chemistry

Due to its antimicrobial properties, this compound could be investigated for use as a pesticide or fungicide in agricultural applications. Studies on its efficacy against plant pathogens are needed to evaluate its potential.

Material Science

The unique chemical properties of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone may also lend themselves to applications in material science, particularly in the development of polymers or coatings with specific functional characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone depends on the specific application and the target molecule it interacts with. In biological systems, it may act by interacting with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
  • CAS Number : 685892-19-7
  • Molecular Formula: C₁₀H₉BrClNO₄
  • Structure : Features a phenyl ring substituted with chlorine (position 5), methoxy (position 2), methyl (position 4), and nitro (position 3) groups, with a bromoethylketone moiety at position 1.

Key Characteristics :

  • The compound is a brominated aromatic ketone with multiple electron-withdrawing (NO₂, Cl) and electron-donating (OCH₃, CH₃) groups, making it a versatile intermediate in organic synthesis.
  • Its steric and electronic properties are tailored for applications in pharmaceuticals and agrochemicals, particularly in nucleophilic substitution or coupling reactions .

Comparison with Structural Analogs

Substituted Phenyl Ethanones

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Synthesis Method Applications Reference
Target Compound C₁₀H₉BrClNO₄ 331.54 Not reported Cl, OCH₃, CH₃, NO₂, Br Not explicitly described in evidence Pharmaceutical intermediates
2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone C₈H₆BrNO₄ 260.04 112.5–113 OH, NO₂ Bromination of 5-hydroxy-2-nitroacetophenone Precursor for chalcone analogs
2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone C₈H₆BrNO₄ 260.04 127 OH, NO₂ Bromination with dioxane dibromide Antibacterial agent synthesis
1-(5-Bromo-2-hydroxy-4-methoxy-3-nitrophenyl)ethanone C₉H₈BrNO₅ 290.07 112–114 Br, OH, OCH₃, NO₂ Nitration of 5-bromo-2-hydroxy-4-methoxyacetophenone Heterocyclic compound synthesis

Key Observations :

  • The target compound’s methoxy and methyl groups reduce crystallinity compared to hydroxy-substituted analogs, lowering melting points (e.g., 112–127°C for hydroxy derivatives vs. unreported for the target) .
  • Nitro groups enhance electrophilic reactivity, but steric hindrance from methyl and methoxy groups may limit reaction sites .

Heterocyclic Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features Synthesis Method Applications Reference
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone C₆H₄BrNO₃S 250.07 Not reported Thiophene ring, NO₂ Bromination using TBABr₃ Chalcone analog synthesis
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone C₉H₇BrN₂O 257.07 280–282 Pyrrolopyridine ring Column chromatography purification Marine drug intermediates

Key Observations :

  • Heterocyclic rings (e.g., thiophene, pyrrolopyridine) alter electronic properties, increasing melting points (e.g., 280°C for pyrrolopyridine vs. 112–127°C for phenyl derivatives) .
  • Thiophene-based analogs exhibit enhanced conjugation, useful in photochemical applications .

Halogen-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Halogens Synthesis Method Applications Reference
2-Bromo-1-(4-hydroxy-3-iodo-5-methoxyphenyl)ethanone C₉H₈BrIO₃ 370.97 Not reported Br, I Bromine + 5-iodoacetovanillone Radiolabeling probes
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone C₉H₈ClIO₂ 338.51 Not reported Cl, I Quelet bromomethylation Antibiotic derivatives

Key Observations :

  • Iodine’s polarizability enhances suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone, with CAS number 683274-75-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its mechanism of action.

  • Molecular Formula : C10H9BrClNO4
  • Molar Mass : 322.54 g/mol
  • Density : 1.627 g/cm³ (predicted)
  • Boiling Point : 384.5 °C (predicted)

Antibacterial Activity

The antibacterial properties of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone have been evaluated against various bacterial strains. Studies indicate that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli7.8 µg/mL
Bacillus subtilis10 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results suggest that the compound's structure, particularly the presence of halogen and nitro groups, plays a significant role in enhancing its antibacterial efficacy .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

Fungal StrainMinimum Fungicidal Concentration (MFC)
Candida albicans16.69 µg/mL
Aspergillus niger22.5 µg/mL

The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes, leading to cell lysis .

The biological activity of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone can be explained through its interaction with bacterial and fungal cell structures. The nitro group is known to participate in redox reactions that can generate reactive oxygen species (ROS), which are detrimental to microbial cells. Additionally, halogen substitutions enhance lipophilicity, allowing better penetration into microbial membranes .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial efficacy of various synthesized compounds similar to 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone. The results indicated that compounds with similar structural features exhibited MIC values comparable to established antibiotics like ciprofloxacin .
  • Antifungal Activity Assessment :
    Another investigation focused on antifungal activities against Candida albicans. The study found that the compound displayed significant antifungal activity with an MFC value that indicates effective inhibition of fungal growth .

Q & A

Q. How can the structural identity of 2-bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone be confirmed using spectroscopic methods?

Methodological Answer: Structural confirmation relies on a combination of techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR can identify substituents via chemical shifts. For example, methoxy (-OCH3_3) groups typically resonate at ~3.8–4.0 ppm, while aromatic protons in nitro-substituted phenyl rings appear downfield (e.g., 7.5–8.5 ppm). The methyl group at position 4 may show a singlet near 2.3 ppm.
    • 13^{13}C NMR distinguishes carbonyl (C=O) carbons (~190–200 ppm) and brominated carbons (~30–40 ppm for C-Br).
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) provides the exact mass (e.g., molecular ion [M+H]+^+ at m/z 349.9382 for C10_{10}H8_8BrClNO4_4). Fragmentation patterns, such as loss of Br (79.9 Da), confirm substituent positions .
  • Infrared (IR) Spectroscopy:
    • Stretching vibrations for nitro (-NO2_2) appear at ~1520 and 1350 cm1^{-1}, while C=O stretches occur near 1680 cm1^{-1}.

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store in a dark, airtight container at 2–8°C to prevent photodegradation of the nitro and bromo groups.
  • Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone or methoxy groups.
  • Avoid contact with strong oxidizers or bases, which may induce decomposition (e.g., nitro group reduction or Br elimination) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Wear nitrile gloves, lab coat, and safety goggles. Use a respirator (NIOSH-approved for organic vapors) when handling powders to avoid inhalation of toxic dust .
  • Ventilation:
    • Conduct reactions in a fume hood with >0.5 m/s airflow to mitigate exposure to brominated or nitroaromatic vapors .
  • Spill Management:
    • Neutralize spills with inert absorbents (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in the nitration step be addressed during synthesis?

Methodological Answer: The nitro group at position 3 is critical for biological activity (e.g., fungicidal applications). To minimize competing substitution:

  • Reaction Conditions:
    • Use HNO3_3/H2_2SO4_4 at 0–5°C to favor electrophilic nitration at the meta position relative to the methoxy group.
    • Introduce a directing group (e.g., methyl at position 4) to sterically block para-substitution .
  • Monitoring:
    • Track reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts like 2-nitro isomers.

Q. What analytical techniques are suitable for identifying degradation products under acidic conditions?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):
    • Use reverse-phase LC (e.g., 70:30 acetonitrile/0.1% formic acid) coupled with electrospray ionization (ESI-MS) to detect hydrolyzed products (e.g., carboxylic acid derivatives from ketone hydrolysis).
  • Gas Chromatography (GC-MS):
    • Analyze volatile degradation products (e.g., brominated phenols) using a DB-5MS column and electron ionization .
  • X-ray Crystallography:
    • Confirm structural changes in crystalline degradation byproducts (e.g., loss of Br or nitro groups) .

Q. How can reaction yields be optimized in bromoacetylation steps?

Methodological Answer:

  • Catalyst Selection:
    • Use Lewis acids (e.g., AlCl3_3) to activate the acetylating agent (e.g., bromoacetyl bromide) and enhance electrophilicity.
  • Solvent Optimization:
    • Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility while minimizing side reactions.
  • Stoichiometry:
    • Maintain a 1.2:1 molar ratio of bromoacetyl bromide to the phenolic precursor to ensure complete acetylation .

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